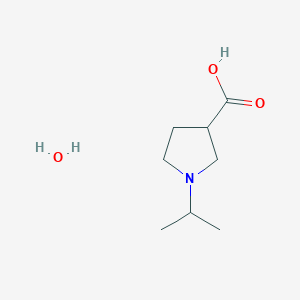![molecular formula C19H23N7 B2961543 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine CAS No. 2201395-99-3](/img/structure/B2961543.png)
4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidines, including the complex structure of 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine, have garnered interest due to their purine analog properties and antimetabolite characteristics in biochemical reactions, offering potential in pharmaceutical research, particularly for their antitrypanosomal activities. The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and heterocyclic amines or diazonium salts, leading to a variety of heterocyclic compounds that could be relevant for further research into this specific molecule (Abdelriheem, Zaki, & Abdelhamid, 2017).
Anticancer and Anti-inflammatory Applications
A study demonstrated the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines via ultrasound-assisted reactions, exploring their anti-inflammatory and anti-cancer activities. The structural analysis of these compounds, including N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, via X-ray crystallography and biological screening, highlights the potential of such molecules in medical research (Kaping, Sunn, Singha, & Vishwakarma, 2020).
Molecular Structure and Reactivity
Further insights into the molecular structure and reactivity of pyrazolo[1,5-a]pyrimidines have been provided through studies focused on their hydrogen-bonding patterns and framework structures. These studies offer foundational knowledge necessary for understanding the complex interactions and potential reactivity of this compound in various biochemical contexts (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Novel Synthetic Pathways
Research has also led to the development of novel synthetic pathways for pyrazolo[1,5-a]pyrimidines, showcasing the versatility and potential for the creation of functionally substituted compounds that could have implications for the synthesis and study of this compound (Shkineva, Vatsadze, & Dalinger, 2019).
Wirkmechanismus
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates are known to inhibit phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases, as well as modulate sirtuins .
Mode of Action
For instance, related compounds have been shown to inhibit key enzymes and modulate cellular pathways .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These pathways play crucial roles in cellular signaling, inflammation, and tissue remodeling.
Result of Action
Related compounds have been shown to inhibit key enzymes and modulate cellular pathways, leading to changes in cellular function .
Eigenschaften
IUPAC Name |
4-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-12-6-17-19(20-4-5-26(17)23-12)25-9-15-7-24(8-16(15)10-25)18-13(2)14(3)21-11-22-18/h4-6,11,15-16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJBJQPFQBJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=NC=NC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2961467.png)




![1-(4-chlorobenzyl)-3'-(3,4-dimethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2961479.png)

![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
